molecular formula C20H21N5O3 B2366429 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034297-15-7

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

货号: B2366429
CAS 编号: 2034297-15-7
分子量: 379.42
InChI 键: ZBPRFEDWORVVLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a candidate for pharmacological studies.

Structural Characteristics

The compound features:

  • A cyclopenta[c]pyridazine moiety.
  • A quinazoline backbone.
  • An amide functional group, which is often associated with biological activity.

Anticancer Properties

Several studies have indicated that compounds related to quinazoline and pyridazine structures exhibit anticancer activity. For instance:

  • Quinazoline derivatives have shown efficacy as dual inhibitors of EGFR and HER2, with IC50 values ranging from 0.0090.009 to 0.026μM0.026\,\mu M .
  • The presence of the quinazoline structure in our compound suggests similar potential for inhibiting cancer cell proliferation.

Enzyme Inhibition

The compound's structure may enable it to interact with various enzymes:

  • Histone Deacetylase (HDAC) Inhibition : Related compounds have been reported as potent HDAC6 inhibitors with IC50 values as low as 8nM8\,nM . This suggests that our compound may also exhibit similar inhibitory effects.

Neuroprotective Effects

Research on related compounds has demonstrated neuroprotective properties:

  • Compounds derived from quinazolines have been noted to provide neuroprotection against oxidative stress and inflammation in neuronal cells . This aspect warrants further investigation for our compound.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Potential mechanisms include:

  • Binding Affinity : Studies using techniques like surface plasmon resonance (SPR) could elucidate binding interactions with target proteins.
  • Molecular Docking Studies : Computational simulations can provide insights into the binding modes and affinities towards specific biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to our target compound:

Compound NameActivityIC50 ValueReference
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-oneAntihypertensiveNot specified
3,4,5-trimethoxy-N²-[quinazolin-4(3H)-ylidene]EGFR/HER2 Inhibitor0.009 µM (EGFR), 0.021 µM (HER2)
Various quinazoline derivativesNeuroprotectiveVarious values

常见问题

Q. Basic: What methodologies are recommended for synthesizing this compound with high purity and yield?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:

  • Stepwise Cyclization : Formation of the cyclopenta[c]pyridazinone core under reflux conditions (e.g., using anhydrous solvents like THF at 80–100°C) .
  • Amide Coupling : Reaction of intermediates with activating agents (e.g., EDC/HOBt) to form the propanamide linkage .
  • Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve ≥95% purity .
    Critical Parameters : Temperature (±2°C), pH (neutral to slightly acidic), and reaction time optimization via factorial design (e.g., 2^k designs to assess interactions between variables) .

Q. Basic: Which analytical techniques are suitable for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify hydrogen/carbon environments, focusing on cyclopenta[c]pyridazinone (δ 2.5–3.5 ppm for methylene protons) and quinazolinone (δ 7.5–8.5 ppm for aromatic protons) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures and validate stereochemistry .

Q. Advanced: How can computational tools enhance understanding of biological interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., kinases) using software like GROMACS, focusing on hydrogen bonding with the quinazolinone moiety .
  • AI-Driven Predictions : Train neural networks on structural analogs (e.g., PubChem data) to predict ADMET properties or off-target effects .
  • Docking Studies (AutoDock Vina) : Screen against targets like PARP or topoisomerases, prioritizing residues within 4 Å of the cyclopenta[c]pyridazinone core .

Q. Advanced: How to resolve contradictions in reported biological activity across models?

Answer:

  • Comparative Meta-Analysis : Systematically compare IC50 values from kinase inhibition assays (e.g., EGFR vs. VEGFR2) while normalizing for assay conditions (pH, ATP concentration) .
  • Structural-Activity Relationship (SAR) Profiling : Synthesize derivatives with modified substituents (e.g., replacing the quinazolinone with triazolo[4,3-a]pyrazine) to isolate contributing groups .
  • Dose-Response Reproducibility : Validate results across ≥3 independent labs using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Q. Advanced: What experimental designs optimize pharmacokinetic (PK) studies in preclinical models?

Answer:

  • Compartmental Modeling : Use WinNonlin to analyze plasma concentration-time curves, focusing on volume of distribution (Vd) and clearance (CL) .
  • Permeability Assays : Apply Caco-2 monolayers or PAMPA to assess intestinal absorption, correlating logP values (calculated via ChemAxon) with bioavailability .
  • Metabolite Identification : Employ LC-MS/MS with collision-induced dissociation (CID) to detect Phase I/II metabolites in hepatocyte incubations .

Q. Basic: What are the key considerations for in vitro biological screening?

Answer:

  • Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., ATP-binding sites in kinases) based on structural homology .
  • Control Design : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
  • Data Normalization : Express activity as % inhibition relative to baseline, using Z’-factor (>0.5) to validate assay robustness .

Q. Advanced: How to design mechanistic studies for target validation?

Answer:

  • RNA Interference (RNAi) : Knock down putative targets (e.g., PI3K) in cell lines and measure changes in compound efficacy via dose-response shifts .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for the compound-enzyme interaction .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution to identify allosteric binding sites .

Q. Advanced: How to address solubility challenges in formulation studies?

Answer:

  • Co-Solvent Systems : Test PEG 400/water mixtures (10–40% v/v) to enhance solubility while monitoring compound stability via accelerated degradation studies (40°C/75% RH) .
  • Nanoparticle Encapsulation : Use PLGA or liposomes (particle size <200 nm via DLS) to improve bioavailability .
  • pH-Solubility Profiling : Titrate from pH 1.2 (simulated gastric fluid) to 7.4 (blood), correlating results with pKa values (predicted via MarvinSketch) .

属性

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(8-10-24-13-22-17-6-2-1-5-15(17)20(24)28)21-9-11-25-19(27)12-14-4-3-7-16(14)23-25/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRFEDWORVVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。